3-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}prop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}prop-2-yn-1-ol is a chemical compound known for its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazoline core, which is a heterocyclic aromatic organic compound, and is substituted with dimethoxy groups and an amino phenyl propynol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}prop-2-yn-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Amino Substitution: The amino group is introduced through nucleophilic substitution reactions, often using aniline derivatives.
Coupling with Propynol Moiety: The final step involves coupling the quinazoline derivative with a propynol moiety using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted quinazoline derivatives.
Scientific Research Applications
3-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}prop-2-yn-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}prop-2-yn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The quinazoline core can inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chloro-6,7-dimethoxyquinazoline: Another quinazoline derivative with similar structural features but different functional groups.
7-Chloro-4-oxo-2-phenylquinazoline: A quinazoline compound with a different substitution pattern on the aromatic ring.
Uniqueness
3-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}prop-2-yn-1-ol is unique due to its combination of a quinazoline core with dimethoxy and propynol groups, which confer specific chemical and biological properties. This unique structure allows it to interact with a distinct set of molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
775264-39-6 |
---|---|
Molecular Formula |
C19H17N3O3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-[3-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]prop-2-yn-1-ol |
InChI |
InChI=1S/C19H17N3O3/c1-24-17-10-15-16(11-18(17)25-2)20-12-21-19(15)22-14-7-3-5-13(9-14)6-4-8-23/h3,5,7,9-12,23H,8H2,1-2H3,(H,20,21,22) |
InChI Key |
WIBRRSMFZMVFSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#CCO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.